2,6,8-Trimethyl-4-nonanol
Overview
Description
2,6,8-Trimethyl-4-nonanol is a chemical compound with the molecular formula C12H26O . It is also known by other names such as 4-Hydroxy-2,6,8-trimethylnonane .
Molecular Structure Analysis
The molecular structure of 2,6,8-Trimethyl-4-nonanol consists of 12 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . The molecular weight is 186.334 Da .Physical And Chemical Properties Analysis
2,6,8-Trimethyl-4-nonanol has a density of 0.8±0.1 g/cm3, a boiling point of 226.8±8.0 °C at 760 mmHg, and a flash point of 94.3±8.6 °C . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .Scientific Research Applications
Synthesis of Nonionic Surfactants : TMNOH was used to prepare specific 14C-labeled nonionic detergents. Polyoxyethylene glycols were coupled to TMNOH, with the radioactive label in the first ethylene oxide unit. This synthesis is significant in the study of surfactants and their interactions in various environments (Tanaka, Wien, & Stolzenberg, 1976).
Synthesis of Branched para-Nonylphenol Isomers : In a study on nonylphenol isomers, TMNOH was used in the synthesis of various branched isomers. These compounds are significant in environmental and biological studies due to their potential as endocrine disruptors (Ruß, Vinken, Schuphan, & Schmidt, 2005).
Metabolism Study in Human Liver Microsomes : TMNOH was involved in a study examining the metabolism of nonane, a JP-8 jet fuel component, by human liver microsomes and various cytochrome P450 isoforms. Understanding the metabolic pathways of such compounds is crucial for assessing human health risks associated with exposure (Edwards, Rose, & Hodgson, 2005).
Safety Assessment in Fragrance Ingredient : TMNOH was evaluated for its safety as a fragrance ingredient. The assessment included tests for genotoxicity, reproductive toxicity, and skin sensitization. This type of research is vital for consumer product safety and regulatory compliance (Api et al., 2020).
High-Performance Liquid Chromatography (HPLC) Applications : A study included TMNOH in the assessment of normal-phase separation of technical-grade nonylphenol. The study focused on optimizing HPLC methods for better separation and analysis of complex mixtures, which is crucial in analytical chemistry (Babay et al., 2007).
Enzymatic Synthesis of Chiral Compounds : In a study on enzymatic synthesis, TMNOH was used as a starting material to produce a doubly chiral compound. The research highlighted the potential of enzymatic methods in producing complex organic molecules with high stereochemical precision, important in pharmaceutical and fine chemical industries (Wada et al., 2003).
Safety And Hazards
2,6,8-Trimethyl-4-nonanol is mildly toxic by ingestion and can be a skin and eye irritant . It is combustible when exposed to heat or flame and can react with oxidizing materials . Safety measures include avoiding contact with skin and eyes, avoiding dust formation, and using personal protective equipment .
properties
IUPAC Name |
2,6,8-trimethylnonan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-13H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEHSRSSAGQWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029159 | |
Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Nonanol, 2,6,8-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,6,8-Trimethyl-4-nonanol | |
CAS RN |
123-17-1 | |
Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 123-17-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Nonanol, 2,6,8-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,8-Trimethyl-4-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,8-trimethylnonan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6,8-TRIMETHYL-4-NONANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9674YUG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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